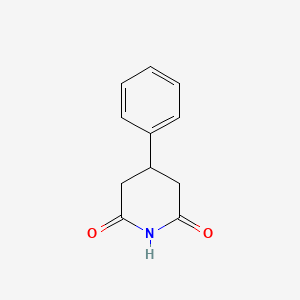

4-Phenylpiperidine-2,6-dione

Beschreibung

Significance of Piperidine-2,6-dione Core Structures in Medicinal Chemistry

The piperidine-2,6-dione core is a privileged scaffold in medicinal chemistry due to its versatile biological activities. clinmedkaz.orgijnrd.org Derivatives of this core structure have been investigated for a wide array of therapeutic applications, demonstrating the potential of this chemical framework to interact with various biological targets. clinmedkaz.org The unique ability of the piperidine (B6355638) ring to be combined with different molecular fragments allows for the creation of new drug candidates with diverse pharmacological effects. clinmedkaz.org

The pharmacological spectrum of piperidine derivatives is broad, encompassing potential treatments for cancer, central nervous system disorders, and infectious diseases. clinmedkaz.orgijnrd.org The piperidine-2,6-dione moiety, in particular, has been a key component in the development of novel compounds targeting specific biological pathways. For instance, derivatives have been synthesized and evaluated as multireceptor atypical antipsychotics, targeting dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Furthermore, research has explored their potential in treating genetic disorders like sickle cell disease and β-thalassemia by modulating protein expression levels. acs.org The antimicrobial properties of piperidine-2,6-dione derivatives have also been a subject of study. derpharmachemica.com

Historical Context of 4-Phenylpiperidine-2,6-dione Investigations

Investigations into phenyl-substituted piperidine-2,6-diones have a history rooted in the exploration of their potential as biologically active agents. Early research often focused on the synthesis of various derivatives and the evaluation of their broad-spectrum biological activities. For example, studies have described the synthesis of sets of 3-phenylpiperidine-2,6-dione derivatives and their subsequent investigation for in vitro antiviral activity against HIV-1 and other viruses, as well as for antibacterial and antifungal properties. nih.gov

More specific research on the this compound scaffold has focused on its role as a ligand for various receptors. A significant area of investigation has been the design and synthesis of new derivatives as ligands for α₁-adrenoceptor subtypes. nih.gov These studies have explored the structure-activity relationships that govern the affinity and selectivity of these compounds for different receptor subtypes. nih.gov The modification of the 4-phenylpiperidine (B165713) structure has also been central to the discovery of dopaminergic stabilizers. nih.gov

Scope and Objectives of Research on this compound

Current research on this compound is largely driven by the objective of developing novel therapeutic agents with high efficacy and specificity. A primary goal is the synthesis and biological evaluation of new derivatives with tailored pharmacological profiles. This includes the design of ligands with high affinity for specific receptor subtypes, such as the α₁-adrenergic receptors. nih.gov

A key objective in this field is the exploration of the structure-activity relationship (SAR) of this compound derivatives. By systematically modifying the chemical structure, researchers aim to understand how different functional groups and substituents influence the compound's interaction with its biological target. This knowledge is crucial for optimizing lead compounds and designing new molecules with improved properties. nih.gov For example, research has focused on the impact of different alkyl chains connecting the this compound moiety to other chemical groups to enhance receptor affinity. nih.gov

Furthermore, the scope of research extends to the investigation of these compounds as positive allosteric modulators (PAMs) of receptors like the serotonin 5-HT2C receptor, which could lead to new treatments for chronic diseases. nih.gov The overarching goal is to translate the findings from basic chemical and biological research into the development of clinically useful drugs.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-10-6-9(7-11(14)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEGIQPEUGHGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161742 | |

| Record name | Glutarimide, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14149-31-6 | |

| Record name | 3-Phenylglutarimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14149-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylglutarimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014149316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2, 4-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glutarimide, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYLGLUTARIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN0063PS4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Phenylpiperidine-2,6-dione

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within this compound.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR analysis of this compound allows for the identification and differentiation of the various hydrogen atoms in the molecule. The spectrum provides key information through chemical shifts (δ), signal multiplicity (splitting patterns), and integration values.

Detailed research findings for the proton signals of this compound are as follows: The protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. The single proton on the nitrogen of the imide group (N-H) presents as a broad singlet. The methine proton at the C4 position (H-4) and the methylene (B1212753) protons at the C3 and C5 positions (H-3 and H-5) of the piperidine (B6355638) ring show distinct signals in the aliphatic region. The diastereotopic nature of the methylene protons adjacent to the chiral center at C4 often results in complex splitting patterns.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.49–7.40 | Multiplet |

| Imide N-H | 8.18 (approx.) | Broad Singlet |

| Piperidine H-4 | 3.39 (approx.) | Multiplet |

Note: Data compiled from analogous structures and derivatives. wiley-vch.de Precise shifts and coupling constants can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, revealing the total number of different carbon environments.

The ¹³C NMR spectrum is characterized by signals for the two carbonyl carbons of the imide functional group, which are the most downfield signals due to the strong deshielding effect of the oxygen atoms. The carbons of the phenyl ring appear in the aromatic region, with the substituted carbon (C-1') showing a different chemical shift from the others. The aliphatic carbons of the piperidine ring, including the methine carbon at C4 and the methylene carbons at C3 and C5, resonate at upfield chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C2, C6 (Carbonyl) | 171.8 - 172.3 |

| C1' (Phenyl, ipso) | 135.2 - 137.7 |

| Phenyl Carbons | 129.4 - 130.5 |

| C4 (Methine) | 40.6 - 44.9 |

Note: Data compiled from studies on closely related N-acyl-glutarimides. nsf.govacs.org The exact chemical shifts are dependent on the solvent and specific substitution patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most prominent features in the IR spectrum include:

N-H Stretching: A moderate to sharp absorption band typically appears in the region of 3100-3300 cm⁻¹, corresponding to the stretching vibration of the nitrogen-hydrogen bond in the imide group. wiley-vch.de

C=O Stretching: The dicarbonyl system of the glutarimide (B196013) ring gives rise to strong absorption bands. Typically, two distinct peaks are observed for the symmetric and asymmetric stretching vibrations of the carbonyl groups, usually found in the range of 1680-1740 cm⁻¹. wiley-vch.de

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations for the phenyl group are visible in the 1450-1600 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3107 | Medium |

| C=O Stretch (asymmetric) | ~1730 | Strong |

| C=O Stretch (symmetric) | ~1696 | Strong |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

Note: Data based on reported values for structurally similar piperidine-2,6-dione compounds. wiley-vch.de

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₁₁H₁₁NO₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. The molecular weight of the compound is 189.21 g/mol .

In mass spectra, the compound typically shows a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) at m/z 189 or 190, respectively. The fragmentation pattern provides further structural evidence, often involving the loss of parts of the piperidine ring or the phenyl substituent.

X-ray Crystallography for Three-Dimensional Structural Determination

Studies on closely related derivatives, such as 1-Benzoyl-4-phenylpiperidine-2,6-dione, reveal critical structural details of the core ring system. nsf.govacs.org The piperidine-2,6-dione ring typically adopts a chair or a distorted chair conformation. The phenyl group at the C4 position generally prefers an equatorial orientation to minimize steric hindrance. The crystal structure confirms the planarity of the imide bonds and provides precise measurements of the N-C and C=O bond lengths, which can be influenced by intermolecular interactions like hydrogen bonding in the crystal lattice. acs.org

Table 4: Crystallographic Data for 1-Benzoyl-4-phenylpiperidine-2,6-dione

| Parameter | Value |

|---|---|

| CCDC Number | 1969085 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3396 |

| b (Å) | 11.2336 |

| c (Å) | 12.8222 |

Note: Data is for the N-benzoyl derivative, which provides insight into the conformation of the this compound core. nsf.govacs.org

Other Spectroscopic and Analytical Techniques

Beyond the primary methods, other analytical techniques are used to ensure the purity and confirm the identity of this compound.

Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values calculated from its molecular formula (C₁₁H₁₁NO₂) to support its identity and purity.

Melting Point Determination: A sharp and specific melting point is a strong indicator of a pure crystalline compound.

High-Performance Liquid Chromatography (HPLC): HPLC is often used to assess the purity of the compound by separating it from any starting materials, byproducts, or impurities.

These combined analytical methodologies provide a robust and detailed characterization of this compound, which is essential for its application in further research and development.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations on 4-Phenylpiperidine-2,6-dione

Quantum chemical calculations offer a fundamental understanding of the electronic structure, stability, and reactivity of molecules. For this compound and its analogs, these methods have been pivotal in determining geometric parameters and energetic properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of many-body systems. It has been applied to study derivatives of the piperidine (B6355638) scaffold to optimize molecular structures and predict their conformational preferences. For instance, in studies of related N-acyl-2r,6c-diphenylpiperidin-4-one oximes, structures were optimized using the DFT–B3LYP method with the 6-31G basis set. researchgate.net In a detailed conformational analysis of the closely related 1-phenylpiperidin-4-one (B31807), a combination of DFT and dispersion correction (B3LYP-D3/cc-pVTZ) was found to be in good agreement with experimental data from gas-phase electron diffraction and mass spectrometry. osti.gov This level of theory proved effective in predicting the equilibrium ratios of different conformers present in the gas phase. osti.gov

While DFT methods are widely used, other quantum chemical calculations, including post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), have also been employed to study related piperidine structures. osti.gov For 1-phenylpiperidin-4-one, calculations using MP2/6-311G** and functional like M06-2X/cc-pVTZ were performed to analyze the conformational landscape. osti.gov These methods, along with DFT, help in building a comprehensive picture of the molecule's potential energy surface, identifying stable conformers and the transition states that separate them. osti.gov

| Method | Basis Set | Application | Source |

|---|---|---|---|

| DFT (B3LYP) | 6-31G | Structure Optimization | researchgate.net |

| DFT (B3LYP-D3) | cc-pVTZ | Conformational Analysis & Population Prediction | osti.gov |

| MP2 | 6-311G** | Conformational Analysis | osti.gov |

| DFT (M06-2X) | cc-pVTZ | Conformational Analysis | osti.gov |

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in drug discovery for understanding how a ligand, such as a this compound derivative, might interact with a biological target.

Derivatives of this compound have been designed and synthesized as ligands for α₁-adrenergic receptor (α₁-AR) subtypes. nih.gov Binding assays on human cloned α₁A-, α₁B-, and α₁D-AR subtypes revealed that many of these compounds displayed affinities in the nanomolar range. nih.gov The highest affinities were observed in derivatives featuring a butyl connecting chain between the this compound core and a phenylpiperazinyl moiety. nih.gov

Notably, the compound 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione demonstrated the highest affinity for the α₁A-AR subtype, with a pKi value of 8.74. nih.gov This compound also showed a 10-fold selectivity for the α₁A-AR subtype over the other two α₁-AR subtypes. nih.gov Such studies are critical for identifying potent and selective ligands, which can then be developed into more specific therapeutic agents.

| Compound | Target Receptor | Binding Affinity (pKi) | Selectivity | Source |

|---|---|---|---|---|

| 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione | α₁A-AR | 8.74 | 10-fold higher for α₁A-AR vs. others | nih.gov |

| α₁B-AR | Data not specified | nih.gov | ||

| α₁D-AR | Data not specified | nih.gov |

Pharmacophore modeling is a crucial component of drug design that identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. Data from binding assays of this compound derivatives were used to refine a pre-existing pharmacophore model for α₁D-AR ligands. nih.gov The resulting revised model demonstrated high predictive power. nih.gov This refined model serves as a valuable tool for the future design of novel, high-affinity ligands for the α₁D-AR subtype, guiding the synthesis of new molecules with potentially improved pharmacological profiles. nih.gov

Conformational Analysis and Energetic Landscapes

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms that a molecule can adopt and their relative stabilities.

Studies on the closely related 1-phenylpiperidin-4-one have revealed significant conformational diversity. osti.gov Using a combination of quantum chemical calculations and gas-phase experiments, researchers found that the molecule exists as a mixture of three distinct conformers: a chair form with the phenyl group in an equatorial position (chair-Eq), a chair form with the phenyl group in an axial position (chair-Ax), and a twist-boat form (Tw). osti.gov The B3LYP-D3/cc-pVTZ calculations predicted a conformational mixture of 40% equatorial, 35% axial, and 25% twist conformers. osti.gov This finding highlights that, unlike many simple substituted piperidines, the axial and twist forms are significantly populated and energetically accessible. osti.gov Other studies on related diphenylpiperidones also suggest that the piperidine ring can exist in boat conformations, sometimes with a phenyl group occupying a flagpole position. researchgate.net This conformational flexibility is a key determinant of how the molecule can adapt its shape to fit into a receptor's binding site.

| Conformer | Predicted Population (B3LYP-D3/cc-pVTZ) | Experimental Population (GED/MS) | Source |

|---|---|---|---|

| Chair-Equatorial (Eq) | 40% | 55(13)% | osti.gov |

| Chair-Axial (Ax) | 35% | 22(9)% | osti.gov |

| Twist (Tw) | 25% | 23(10)% | osti.gov |

Rotational Barriers and Amide Bond Distortion

While specific quantitative data on the rotational barriers and amide bond distortion of the parent this compound molecule are not extensively detailed in the available literature, the principles of such studies are well-established in computational chemistry.

The conformation of the piperidine-2,6-dione ring and the orientation of the phenyl group are determined by a delicate balance of steric and electronic effects. The rotation around the C-C bond connecting the phenyl group to the piperidine ring is subject to an energy barrier. Computational methods such as Density Functional Theory (DFT) are often used to calculate these rotational energy barriers. For instance, studies on other substituted ring systems have shown that the presence of neighboring substituents can significantly influence the energy required for bond rotation.

The amide bonds within the piperidine-2,6-dione ring are expected to exhibit some degree of planarity due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. However, ring strain and substituent effects can lead to distortions from this ideal planarity. Molecular dynamics (MD) simulations can provide insights into the flexibility of the ring system and the fluctuations of bond angles and dihedral angles over time, offering a dynamic picture of the molecule's conformational landscape. nih.gov

Effect of Substituents on Conformation

In a study on 4-alkylpiperidine-2-carboxamide analogues, researchers optimized the molecule by replacing a long, flexible undecyl group at the 4-position with more rigid cyclohexyl- or phenyl-containing fragments. nih.govnih.gov This modification was intended to reduce the number of rotatable bonds and decrease lipophilicity, which in turn can lead to improved pharmacokinetic profiles. nih.govnih.gov The underlying principle is that reducing conformational flexibility can lock the molecule into a bioactive conformation, potentially increasing its affinity for a biological target.

The introduction of substituents can lead to different preferred conformations, as summarized in the table below.

Table 1: General Effects of Substituents on the Conformation of Piperidine Scaffolds

| Substituent Type | General Effect on Conformation | Rationale |

| Bulky alkyl groups | Increased steric hindrance, potentially forcing the ring into a specific chair or boat conformation. | To avoid unfavorable steric clashes. |

| Aromatic rings | Can engage in π-π stacking or other non-covalent interactions, influencing the orientation of the substituent and the overall molecule. | To maximize favorable interactions with the biological target. |

| Polar groups | Can form hydrogen bonds or other electrostatic interactions, affecting the solubility and binding mode. | To enhance target affinity and selectivity. |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are pivotal in elucidating the structure-activity relationships (SAR) of this compound derivatives. By correlating structural features with biological activity, these studies guide the design of more potent and selective compounds.

A notable example is the development of this compound derivatives as ligands for α1-adrenoceptor subtypes. nih.gov In this research, a series of compounds with an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the 1-position of the piperidine ring were synthesized and evaluated. Computational analysis, through the refinement of a pharmacophoric model, was instrumental in understanding the SAR. nih.gov

The key findings from this study are summarized in the table below.

Table 2: SAR Findings for this compound Derivatives as α1-Adrenoceptor Ligands

| Structural Feature | Observation | Implication for SAR |

| Length of the alkyl chain | A butyl (4-carbon) chain connecting the piperidine-2,6-dione and phenylpiperazinyl moieties resulted in the highest affinity. | The distance between the two pharmacophoric groups is critical for optimal binding to the receptor. |

| Substituent on the phenylpiperazine | A 2-methoxyphenyl group on the phenylpiperazine moiety of compound 34 led to high affinity for the α1A-AR subtype. | Specific electronic and steric properties of the substituent are important for subtype selectivity. |

This study highlights how computational modeling, in conjunction with experimental data, can build a robust SAR model that directs the synthesis of more effective drug candidates.

Predictive Modeling of Biological Activity

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a powerful computational tool for estimating the biological activity of novel compounds before their synthesis.

For derivatives of this compound, a refined pharmacophoric model for α1D-adrenoceptors has shown high predictive power. nih.gov Such a model can be used to virtually screen libraries of compounds and prioritize those with the highest predicted affinity for synthesis and biological testing.

While specific 3D-QSAR models for this compound are not widely reported, the methodology has been successfully applied to other piperidine-containing compounds. For instance, 3D-QSAR studies on 2-phenylcyclopropylmethylamine (PCPMA) derivatives have been used to investigate their binding to the D3 receptor. mdpi.com These models use statistical methods to correlate the 3D properties of molecules (e.g., steric and electrostatic fields) with their biological activity.

The general workflow for developing a predictive QSAR model is outlined below.

Table 3: General Workflow for Predictive QSAR Modeling

| Step | Description | Computational Tools Often Used |

| Data Collection | A set of compounds with known biological activity is compiled. | Chemical databases, literature |

| Molecular Descriptors | 2D or 3D properties of the molecules are calculated. | Software for molecular modeling (e.g., MOE, Schrödinger Suite) |

| Model Building | A mathematical relationship between the descriptors and biological activity is established using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). | Statistical software (e.g., R, SYBYL) |

| Model Validation | The predictive power of the model is assessed using internal and external validation techniques. | Cross-validation, prediction on a test set of compounds |

The application of such predictive models to the this compound scaffold holds significant promise for the accelerated discovery of new therapeutic agents.

Reactivity and Reaction Mechanisms of 4 Phenylpiperidine 2,6 Dione

Reactions of the Piperidine-2,6-dione Ring System

The reduction of the piperidine-2,6-dione core can lead to the formation of various piperidine (B6355638) derivatives. The use of specific reducing agents can selectively target the imide functionality. For instance, sodium tetrahydroborate has been utilized for the reduction of the imide ion, which is then followed by intramolecular nucleophilic substitution or cyclization to yield piperidines. mdpi.com Another approach involves the use of phenylsilane (B129415) in the presence of an iron complex catalyst for the reductive amination of related ω-amino fatty acids, which can lead to the formation of piperidinone intermediates that are subsequently reduced. mdpi.com

The hydrogenation of double bonds within the piperidine ring system or its precursors is a common strategy for synthesizing saturated piperidine derivatives. Catalytic hydrogenation using various metal catalysts such as Raney-Ni, rhodium, and ruthenium complexes is effective for reducing pyridinium (B92312) salts or other unsaturated precursors to piperidines. mdpi.com For example, a stereoselective coupling/hydrogenation cascade has been developed where a quaternary pyridinium salt intermediate is partially reduced with Raney-Ni. mdpi.com If sodium tetrahydroborate is used instead, a smoother reduction to tetrahydropyridine (B1245486) occurs. mdpi.com Non-metal alternatives, such as borenium ions in the presence of hydrosilanes, have also been shown to diastereoselectively reduce substituted pyridines to piperidines under mild conditions. mdpi.com

Functional Group Transformations and Derivatizations

The 4-phenylpiperidine-2,6-dione scaffold can be modified through various functional group transformations to create a diverse range of derivatives.

Amination reactions are crucial for introducing nitrogen-containing functional groups, which can significantly alter the biological properties of the molecule. Reductive amination is a commonly employed method for forming C-N bonds. mdpi.com This can involve the condensation of amines with aldehydes or ketones, followed by the reduction of the resulting imine group. mdpi.com For instance, intramolecular reductive hydroamination/cyclization of alkynes can lead to the formation of piperidines. mdpi.com Additionally, radical-mediated amine cyclization using a cobalt(II) catalyst provides another route to synthesize piperidine derivatives. mdpi.comnih.gov

A summary of reagents and conditions for amination reactions is presented in the table below.

Table 1: Reagents and Conditions for Amination Reactions

| Reaction Type | Reagents/Catalyst | Conditions | Product Type |

| Reductive Amination | Iron catalyst, phenylsilane | Not specified | Piperidinones |

| Reductive Hydroamination/Cyclization | Acid-mediated | Not specified | Piperidines |

| Radical-Mediated Cyclization | Cobalt(II) catalyst | Not specified | Piperidines, Pyrrolidones |

While direct esterification on the this compound itself is not commonly reported, related structures can undergo reactions that result in ester-containing products. For example, the synthesis of piperidines can involve intramolecular amination of methoxyamine-containing boronic esters. mdpi.com

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules. While direct cross-coupling on the phenyl ring of this compound is not extensively detailed in the provided context, related piperidine and dione (B5365651) structures are known to participate in such reactions. For instance, enol phosphates derived from N-acyl-piperidin-2-one can be employed in cross-coupling processes. ambeed.com Furthermore, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to a wide array of heterocyclic compounds. epa.gov For example, Suzuki cross-coupling conditions have been successfully used for the arylation of triazole rings. epa.gov In a similar vein, the synthesis of 2,4-diamino-5-methyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine involved a cross-coupling reaction of a 5-bromo compound with AlMe₃. nih.gov These examples suggest the potential for applying similar methodologies to modify the phenyl group of this compound.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. yonedalabs.comlibretexts.org This reaction is widely used in the pharmaceutical industry to construct complex molecular architectures like biaryls or conjugated systems. nih.gov

The general mechanism involves a catalytic cycle with three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile, forming a Pd(II) complex. libretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide. libretexts.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org

For this compound to participate directly in a Suzuki-Miyaura reaction, it must first be functionalized with a suitable leaving group, such as a halogen (Br, I) or a triflate, on the phenyl ring. This would convert the otherwise inert phenyl group into an active electrophile for the cross-coupling process. The reaction would then couple this halogenated derivative with a variety of aryl or vinyl boronic acids or their esters.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Halides This table presents generalized data for the reaction type, as specific examples involving this compound derivatives are not prominently featured in the reviewed literature.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | 4-Bromocoumarin | Phenylboronic acid | [Pd(PPh₃)₂(saccharinate)₂] (5.0) | K₂CO₃ | Toluene | >90 |

| 2 | 3-Bromo-2-phenyl-2,1-borazaronaphthalene | Potassium 1-decenyltrifluoroborate | Pd(dppf)Cl₂ (6.0) | Cs₂CO₃ | Toluene/H₂O | 90 |

| 3 | 3-Bromo-2-phenyl-2,1-borazaronaphthalene | Potassium cyclohexenyltrifluoroborate | Pd(dppf)Cl₂ (6.0) | Cs₂CO₃ | Toluene/H₂O | 85 |

Data adapted from studies on coumarins and borazaronaphthalenes to illustrate typical reaction parameters. nih.govresearchgate.net

Transition-Metal Catalysis in Amide Bond Cleavage

The amide bond is exceptionally stable due to n-π conjugation, making its cleavage a significant chemical challenge. nih.govthieme-connect.de However, recent advances have demonstrated that transition-metal catalysis can enable the selective cleavage of the typically unreactive C–N bond in amides. nih.gov This strategy provides a non-classical pathway for amide transformation, diverging from traditional methods that activate the carbonyl group. thieme-connect.de

One innovative method involves the use of low-valent lanthanide reagents, such as thulium diiodide (TmI₂), which acts as a powerful single-electron transfer agent. nih.gov In the presence of a proton donor, TmI₂ can achieve the cleavage of unactivated σ C–N bonds in planar amides, a reaction that was previously limited to highly strained, non-planar lactams. nih.gov This method suggests that the reactivity of nonclassical lanthanides extends beyond merely providing a stronger reduction potential than reagents like SmI₂. nih.gov

The this compound structure contains two cyclic amide (lactam) bonds. These bonds are potential targets for such transition-metal-mediated cleavage. Applying a reagent system like TmI₂ could lead to ring-opening of the dione, providing a linear amino acid derivative. This transformation would represent a powerful synthetic tool for converting a cyclic scaffold into a different, more flexible molecular structure.

Table 2: Example of Unactivated Amide C-N Bond Cleavage This table is based on a general study of amide cleavage, as specific application to this compound was not found.

| Amide Substrate | Reagent System | Product Type | Key Observation |

| N-Benzoyl-pyrrolidine | TmI₂ / H₂O / THF | Ring-opened amino alcohol | Efficient cleavage of a planar, unstrained amide bond. nih.gov |

| N-Acetyl-dibenzylamine | TmI₂ / H₂O / THF | Amine and alcohol (from carbonyl reduction) | Demonstrates chemoselectivity of the reagent. nih.gov |

Data sourced from a foundational study on TmI₂-promoted reactions. nih.gov

Radical Reactions and Their Applications

Radical reactions offer unique pathways for functionalization that are often complementary to ionic reaction mechanisms. For a molecule like this compound, radical transformations could unlock novel synthetic routes.

Deaminative Halogenation and Nitrogen-Deletion

Deaminative reactions involve the conversion of an amino group (or a derivative) into another functional group via a radical intermediate, often with the extrusion of nitrogen gas. While this chemistry is well-established for primary amines via diazotization, its application to the nitrogen atom within a stable amide like that in this compound is not straightforward. A hypothetical pathway would require initial activation of the amide nitrogen, for instance, by conversion to an N-amino or N-nitroso derivative. This activated intermediate could then be induced to undergo homolytic cleavage, generating a radical that could be trapped by a halogen source. This multistep process would achieve a formal "nitrogen-deletion" and halogenation.

Intramolecular Radical Carbocyclization

Intramolecular radical carbocyclization is a powerful method for constructing new rings in a molecule. The process involves generating a radical at one position, which then adds to an unsaturated moiety (e.g., an alkene or alkyne) located elsewhere in the same molecule. nih.gov

To apply this to this compound, one would first need to synthesize a derivative containing both a radical precursor and a radical acceptor. For example, an N-alkenyl or N-alkynyl substituent could be installed on the piperidine nitrogen. A radical could then be generated on the phenyl ring (e.g., via homolysis of a C-Br bond). This aryl radical could then add to the intramolecular alkene or alkyne, forging a new carbon-carbon bond and creating a complex, polycyclic ring system fused to the original piperidine scaffold. The feasibility and regioselectivity of such a cyclization would depend heavily on the length and nature of the tether connecting the radical and the acceptor. nih.gov

Biological Activities and Pharmacological Applications of 4 Phenylpiperidine 2,6 Dione Derivatives

Ligand-Receptor Interactions and Modulation

The core structure of 4-phenylpiperidine-2,6-dione has served as a scaffold for the development of potent and selective ligands for various neurotransmitter receptors.

Alpha-1 Adrenergic Receptor (α1-AR) Affinity and Selectivity

Derivatives of this compound have been specifically designed and synthesized as high-affinity ligands for the α1-adrenergic receptor (α1-AR) subtypes. unict.itresearchgate.net Research has focused on compounds bearing an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the 1-position of the piperidine-2,6-dione ring. unict.it The length of the alkyl chain connecting the two heterocyclic moieties has been identified as a critical determinant of affinity, with a butyl chain often yielding the highest values. unict.it

Binding assays utilizing human cloned α1A-, α1B-, and α1D-AR subtypes have demonstrated that certain this compound derivatives display affinities in the nanomolar range. unict.it One of the most notable compounds from this series is 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione, which exhibited a superior affinity for the α1A-AR subtype with a pKi value of 8.74. unict.it This compound also showed a 10-fold selectivity for the α1A subtype over the α1B- and α1D-AR subtypes. unict.it

| Compound Name | Affinity (pKi) for α1A-AR | Affinity (pKi) for α1B-AR | Affinity (pKi) for α1D-AR | Selectivity |

|---|---|---|---|---|

| 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione | 8.74 | ~7.7 | ~7.7 | 10-fold for α1A vs α1B/α1D |

To determine the functional activity of these compounds at the α1-AR, their effects on the signal transduction pathway were evaluated. unict.it Representative derivatives were tested for their ability to modulate the stimulation of inositol (B14025) phospholipid hydrolysis induced by the endogenous agonist, norepinephrine (B1679862). unict.it The studies found that these this compound derivatives effectively blocked this norepinephrine-induced stimulation. unict.it This outcome demonstrates that these compounds act as antagonists at the α1-adrenergic receptor subtypes. unict.it

Serotonin (B10506) 5-HT2C Receptor (5-HT2CR) Positive Allosteric Modulation

While the broader class of piperidine (B6355638) derivatives has been extensively studied for various pharmacological activities, research specifically identifying this compound derivatives as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor is not prominent in the scientific literature. This particular modulatory activity has been more thoroughly investigated in other scaffolds, such as 4-phenylpiperidine-2-carboxamide analogues.

Neurotransmitter Receptor Ligand Activity

The primary and most well-characterized neurotransmitter receptor activity for the this compound class of compounds is their interaction with the α1-adrenergic receptor subtypes. unict.itresearchgate.net The design and synthesis of these molecules have been largely driven by the goal of achieving high affinity and selectivity for these receptors. unict.it Their demonstrated function as α1-AR antagonists underscores their potential as tools for studying the physiological roles of these receptor subtypes and as leads for therapeutic development. unict.it

Anti-inflammatory Properties

Emerging research indicates that compounds derived from the this compound scaffold possess anti-inflammatory properties. The evaluation of these molecules in cellular models of inflammation has provided initial evidence of their potential to modulate inflammatory responses. In one study, the anti-inflammatory activity of a derivative was assessed using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. acs.org The compound demonstrated a strong, concentration-dependent inhibition of nitric oxide (NO) production, a key mediator in the inflammatory process. acs.org This inhibitory effect was accompanied by a significant decrease in the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. acs.org

| Compound | Assay | Endpoint | Result (IC50) |

|---|---|---|---|

| (+)-Derivative 1 | LPS-induced RAW 264.7 Macrophages | Nitric Oxide Production | 3.6 μM |

Inhibition of Tumor Necrosis Factor-alpha (TNF-α)

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in a variety of inflammatory diseases. While the broader class of phenylpiperazine derivatives has been investigated for the dual regulation of cytokines, including TNF-α suppression, specific research focusing on this compound derivatives as direct inhibitors of TNF-α is not extensively represented in the current literature nih.gov. The development of small molecules that can modulate TNF-α activity remains an important therapeutic goal mdpi.commdpi.com.

Antimicrobial Activities

Derivatives of the piperidine-2,6-dione structure have been evaluated for their efficacy against various microbial pathogens. These investigations have revealed activity that is often dependent on the specific substitutions made to the core scaffold.

Several studies have confirmed the antibacterial potential of this compound derivatives. In one study, a series of 1-(4-chlorophenyl) piperidine-2,6-dione derivatives were synthesized and screened for antimicrobial activity. The results indicated that these compounds possess good antibacterial activity. Specifically, certain derivatives showed notable efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Escherichia coli .

Another study involving N-substituted derivatives of 3-phenylpiperidine-2,6-dione, where various arylpiperazinylalkyl moieties were attached, also included evaluations for antibacterial properties nih.gov. These findings suggest that the piperidine-2,6-dione core is a viable starting point for developing new antibacterial agents .

| Compound Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| 1-(4-chlorophenyl) piperidine-2,6-diones | Escherichia coli | Good | |

| 1-(4-chlorophenyl) piperidine-2,6-diones | Bacillus subtilis | Good | |

| 1-(4-chlorophenyl) piperidine-2,6-diones | Staphylococcus aureus | Good |

The potential of this compound derivatives as antifungal agents has also been explored, with mixed results. Research on 1-(4-chlorophenyl) piperidine-2,6-dione derivatives found that the compounds failed to show any antifungal activity against the tested strains of Candida albicans and Aspergillus niger . Similarly, a study on a set of 3-phenylpiperidine-2,6-dione derivatives also included an evaluation of their antifungal properties nih.gov. These results indicate that while the core structure is promising for antibacterial development, significant modifications may be necessary to impart antifungal efficacy.

The antiviral properties of this class of compounds have been a subject of investigation. A study focused on a series of 13 alkyl derivatives of 3-phenylpiperidine-2,6-dione, which were tested for activity against Human Immunodeficiency Virus (HIV-1) and other viruses nih.gov. While none of the compounds showed significant activity against HIV-1 or viruses from the Flaviviridae family such as Yellow Fever Virus (YFV), some derivatives displayed moderate protective effects against other viruses. Specifically, the benzyl (B1604629) derivative 3f and the fluorophenyl derivative 3g showed moderate activity against Coxsackievirus B2 (CVB-2). Furthermore, compound 3g was also found to be active against Herpes Simplex Virus-1 (HSV-1) nih.gov.

| Compound | Virus | Observed Activity | Reference |

|---|---|---|---|

| Benzyl derivative (3f) | Coxsackievirus B2 (CVB-2) | Moderate | nih.gov |

| Fluorophenyl derivative (3g) | Coxsackievirus B2 (CVB-2) | Moderate | nih.gov |

| Fluorophenyl derivative (3g) | Herpes Simplex Virus-1 (HSV-1) | Active | nih.gov |

| All tested derivatives | HIV-1 | No significant activity | nih.gov |

Anticancer and Antiproliferative Activities

While the broader class of compounds containing a piperidine ring has been extensively reviewed for anticancer and antiproliferative properties, specific research focused on this compound derivatives is not well-documented in the available literature nih.gov. The development of novel heterocyclic compounds for cancer therapy is an active area of research, but the potential of this specific scaffold remains to be fully explored and reported mdpi.com.

Other Reported Biological Activities

Beyond antimicrobial and antiviral applications, this compound derivatives have been specifically designed and synthesized as ligands for other important biological targets. A notable area of research has been their activity at α₁-adrenergic receptor (α₁-AR) subtypes nih.gov.

A series of new 4-phenylpiperidine-2,6-diones featuring an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the N-1 position were developed as ligands for α₁-ARs. Several of these compounds displayed affinities in the nanomolar range for the human cloned α₁ₐ-, α₁ₑ-, and α₁ₔ-AR subtypes nih.gov. Structure-activity relationship studies revealed that derivatives with a butyl chain connecting the this compound core and the phenylpiperazinyl group had the highest affinities. In particular, the compound 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione (compound 34 in the study) demonstrated the highest affinity for the α₁ₐ-AR subtype (pKᵢ = 8.74) and exhibited a 10-fold selectivity over the other two subtypes. Functional assays confirmed that these compounds act as antagonists, blocking norepinephrine-induced stimulation of inositol phospholipid hydrolysis nih.gov.

The phenylpiperidine core is also a well-established pharmacophore in drugs targeting the central nervous system, such as in analgesics that act on opioid receptors nih.gov.

| Compound | Target Receptor | Affinity (pKᵢ) | Functional Activity | Reference |

|---|---|---|---|---|

| 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione | α₁ₐ-Adrenoceptor | 8.74 | Antagonist | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel 4-Phenylpiperidine-2,6-dione Analogs with Enhanced Efficacy and Selectivity

The development of new analogs from the this compound framework is a primary focus of ongoing research, aiming to improve how effectively and specifically these compounds act on their biological targets. A key strategy involves modifying the core structure to enhance interactions with specific receptors while minimizing off-target effects.

A significant area of this research has been the design of ligands for α1-adrenergic receptor (α1-AR) subtypes. nih.gov Researchers have synthesized new series of 4-phenylpiperidine-2,6-diones by attaching a substituted phenylpiperazinylalkyl moiety at the 1-position of the piperidine (B6355638) ring. nih.gov Structure-activity relationship (SAR) studies revealed that the length of the alkyl chain connecting the two main parts of the molecule is crucial for high affinity. Specifically, derivatives with a four-carbon (butyl) chain showed the highest affinity for α1-ARs. nih.gov

One standout compound from this research, 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione, demonstrated a particularly high affinity for the α1A-AR subtype, with a pKi value of 8.74. nih.gov This indicates a strong binding interaction. Furthermore, this compound showed a 10-fold greater selectivity for the α1A-AR subtype over the α1B- and α1D-AR subtypes, highlighting the potential for designing highly selective drugs. nih.gov

Table 1: Binding Affinities of this compound Analogs for α1-Adrenergic Receptor Subtypes

| Compound | Linker Length | Substitution on Phenylpiperazine | pKi (α1A) | Selectivity (vs. α1B/α1D) |

|---|---|---|---|---|

| 34 | Butyl | 2-Methoxyphenyl | 8.74 | 10-fold |

| Analog A | Propyl | Unsubstituted Phenyl | Lower | Lower |

| Analog B | Pentyl | 4-Chlorophenyl | Moderate | Moderate |

Data synthesized from research findings describing the importance of the butyl connecting chain and specific substitutions for achieving high affinity and selectivity. nih.gov

These findings underscore a rational approach to drug design, where systematic structural modifications lead to compounds with optimized pharmacological profiles. Future efforts will likely continue to explore different substituents on both the phenyl ring and the piperazine (B1678402) moiety to further refine efficacy and selectivity for various biological targets. nih.govnih.gov

Exploration of New Therapeutic Areas for this compound Derivatives

The inherent versatility of the piperidine-2,6-dione scaffold is prompting researchers to investigate its potential beyond its initially explored applications. The core structure is being adapted and evaluated for a range of new therapeutic uses, including cancer and metabolic disorders.

Oncology: The piperidine-2,6-dione structure is a component of certain agents being investigated for cancer treatment. researchgate.net For instance, it is found in molecules designed as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme that is overexpressed in many types of tumors and is considered an attractive target for anticancer drugs. researchgate.net The development of potent and selective LSD1 inhibitors containing this scaffold could offer new treatment avenues for cancers like liver cancer. researchgate.net Furthermore, related arylpiperazine derivatives have been shown to act as antagonists at serotonin (B10506) receptors, which are implicated in the proliferation of various cancer cells, including prostate, bladder, and colorectal cancer. nih.govmdpi.com

Metabolic and Neuropsychiatric Disorders: Analogs of the closely related 4-phenylpiperidine (B165713) scaffold are being developed as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor. nih.govnih.gov This receptor is a key target for treating obesity and substance use disorders. nih.gov By potentiating the effects of the body's own serotonin, these PAMs could help suppress appetite and reduce the rewarding effects of addictive substances. nih.gov The development of a this compound-based molecule with similar activity could open up new therapeutic possibilities in these challenging areas.

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and traditional experimental work is accelerating the discovery and optimization of this compound derivatives. Molecular docking and the development of pharmacophore models are proving to be invaluable tools in this field.

For example, in the development of α1-AR ligands, binding data from newly synthesized this compound compounds were used to refine a pre-existing pharmacophore model for the α1D-AR subtype. nih.gov A pharmacophore model is a 3D map of the essential features a molecule must have to bind to a specific receptor. The refined model showed high predictive power, meaning it can be used to accurately forecast the binding affinity of new, yet-to-be-synthesized molecules. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to succeed, saving significant time and resources.

Similarly, in the study of related 4-phenylpiperidine-2-carboxamide analogues targeting the 5-HT2C receptor, molecular docking simulations were performed using the Schrödinger Drug Discovery Suite. nih.gov These simulations used the X-ray crystal structure of the receptor to predict how the different synthesized compounds would bind within the allosteric site, providing insights into the structural basis for their activity. nih.govnih.gov Such computational approaches are crucial for understanding structure-activity relationships at the molecular level and for guiding the rational design of next-generation compounds. nih.gov

Mechanistic Investigations of Biological Activities

A deeper understanding of how this compound derivatives exert their effects at a molecular level is crucial for their development as therapeutic agents. Research is ongoing to elucidate the specific biological targets and signaling pathways they modulate.

Studies on the α1-adrenoceptor ligands have shown that these compounds act as antagonists. nih.gov They function by blocking the signal transduction pathway that is normally activated by norepinephrine (B1679862). Specifically, they prevent norepinephrine from stimulating the hydrolysis of inositol (B14025) phospholipids, a key step in the signaling cascade of these receptors. nih.gov

Application in Chemical Biology as Probes for Receptor Interactions

Beyond their direct therapeutic potential, this compound derivatives are valuable tools for basic research in chemical biology. They can be developed into "chemical probes"—molecules designed to selectively interact with a specific biological target, thereby allowing researchers to study that target's function. researchgate.net

A chemical probe can be created by taking a potent and selective molecule, such as a this compound derivative, and attaching a reporter tag to it. This tag could be a radioactive isotope (like tritium, which has been used in binding assays for these compounds nih.gov), a fluorescent group, or a biotin (B1667282) molecule. These tagged molecules allow for the direct visualization, isolation, and quantification of their target receptors. researchgate.net

For instance, a radiolabeled version of a highly selective α1A-AR antagonist from this class could be used to map the distribution of these receptors in different tissues or to study the binding kinetics in real-time. nih.gov Similarly, developing probes based on derivatives that bind to sigma receptors could help elucidate the role of these enigmatic receptors in the central nervous system. nih.gov Such tools are essential for target validation, understanding disease mechanisms, and discovering new drug targets. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-phenylpiperidine-2,6-dione derivatives, and how do reaction conditions influence yields?

- Methodological Answer : The synthesis of 4-substituted derivatives often employs cyclocondensation or cycloaddition reactions. For example, lithium nitride (Li₃N) facilitates the synthesis of 3,5-dicyano-2,6-piperidinedione derivatives under reflux in THF, achieving yields of ~60–70% . Key steps include:

- Substrate Preparation : Reacting aryl aldehydes with malononitrile.

- Cyclization : Using Li₃N to promote ring closure.

- Purification : Recrystallization from ethanol or DMSO.

- Example : 4-Phenyl-3,5-dicyano-2,6-piperidinedione (mp 248–249°C) was synthesized with δ 7.45–7.32 (ArH) in NMR and IR bands at 2260 cm (CN) and 1712 cm (C=O) .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound derivatives?

- Methodological Answer :

- NMR : Use DMSO-d₆ to resolve NH protons (δ 12.02–12.15) and aromatic protons (δ 7.20–7.45). For methyl-substituted derivatives (e.g., 4-Methyl-4-phenyl), CH₃ groups appear at δ 1.46 .

- IR : Monitor CN (2238–2274 cm) and C=O (1692–1746 cm) stretches to confirm cyclization .

- Elemental Analysis : Validate purity via %C, %H, and %N (e.g., Calcd: C 66.40%, Found: C 66.20% for 4-Methyl-4-phenyl derivatives) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from:

- Polymorphism : Different crystalline forms (e.g., 3-(4-Amino-1-oxo-isoindol-2-yl)-piperidine-2,6-dione exhibits multiple polymorphs with varying thermal properties) .

- Purity : Incomplete purification (e.g., 4g in shows mp 248–249°C vs. literature 255°C) .

- Solution : Use differential scanning calorimetry (DSC) to identify polymorphs and HPLC to verify purity.

Q. What strategies are effective for designing this compound derivatives as ligands for α₁-adrenoceptor subtypes?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., 4-fluorophenyl or methyl groups) to enhance binding affinity. reports derivatives with EC₅₀ values <10 nM for α₁-receptors .

- Structure-Activity Relationship (SAR) : Correlate substituent position (e.g., para vs. meta) with receptor selectivity. For example, 4-(4-Fluorophenyl) derivatives show improved selectivity over non-fluorinated analogs .

Q. How can computational methods predict the bioactivity or stability of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with α₁-adrenoceptor binding pockets .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict tautomeric stability (e.g., keto-enol equilibria) .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP <3 for optimal blood-brain barrier penetration) .

Data Contradiction Analysis

Q. Why do certain this compound derivatives exhibit variable cytotoxicity profiles across studies?

- Methodological Answer : Variability may stem from:

- Assay Conditions : MTT assay protocols (e.g., incubation time, cell line selection) impact IC₅₀ values .

- Metabolic Stability : Derivatives with electron-withdrawing groups (e.g., -CN) may degrade faster in serum, reducing observed activity .

- Solution : Standardize assays using WHO guidelines and include positive controls (e.g., doxorubicin for cytotoxicity benchmarks).

Tables of Key Data

Table 1 : Selected Synthetic Derivatives and Properties

| Derivative | Melting Point (°C) | NMR (δ, DMSO-d₆) | IR (cm) | Reference |

|---|---|---|---|---|

| 4-Phenyl-3,5-dicyano | 248–249 | 7.45–7.32 (ArH), 12.02 (NH) | 2260 (CN), 1712 (C=O) | |

| 4-(4-Fluorophenyl) | 245–247 | 7.20–6.92 (ArH), 12.08 (NH) | 2274 (CN), 1726 (C=O) | |

| 4-Methyl-4-phenyl | 290–291 | 7.44–7.20 (ArH), 1.46 (CH₃) | 2238 (CN), 1746 (C=O) |

Table 2 : Biological Activity of Select Derivatives

| Derivative | Target Receptor | EC₅₀ (nM) | Notes | Reference |

|---|---|---|---|---|

| 4-(4-Fluorophenyl) | α₁-Adrenoceptor | 8.2 | High selectivity for α₁A | |

| 4-Phenyl-3,5-dicyano | N/A | N/A | Used as synthetic intermediate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.